molecular formula C6H5ClN2O2 B145479 3-Amino-2-chloroisonicotinic acid CAS No. 58483-94-6

3-Amino-2-chloroisonicotinic acid

Cat. No. B145479
CAS RN: 58483-94-6
M. Wt: 172.57 g/mol
InChI Key: OCZSHUDRIPCTBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of palladium-catalyzed reactions and microwave-assisted synthesis. For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid is achieved through a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination process . Similarly, 2-aminonicotinic acids are synthesized by reacting 2-chloronicotinic acid with amines under microwave irradiation, suggesting that a similar approach might be applicable for synthesizing 3-amino-2-chloroisonicotinic acid .

Molecular Structure Analysis

The molecular structure of 3-amino-2-chloroisonicotinic acid would likely resemble the structures of the compounds discussed in the papers, which include nicotinic acid derivatives. These compounds typically have a pyridine ring substituted with various functional groups that influence their chemical reactivity and interactions .

Chemical Reactions Analysis

The chemical reactions involving the compounds in the papers include chlorination, cyanation, reduction, and amination. These reactions are crucial for building the molecular framework of the nicotinic acid derivatives. The electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine involves electrochemical hydrogenation and carboxylation, indicating that electrochemical methods could also be relevant for modifying the structure of 3-amino-2-chloroisonicotinic acid .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-amino-2-chloroisonicotinic acid are not directly reported, the properties of similar compounds can be inferred. The solubility, melting point, and stability of these compounds are likely to be influenced by the presence of the amino and chloro substituents on the pyridine ring. The reactivity of the amino group and the influence of the chloro substituent on electronic distribution are important factors in determining the overall properties of the compound .

Scientific Research Applications

1. Polymorphism and Phase Transitions in Organic Molecules

3-Chloroisonicotinic acid, a related compound, has been studied for its polymorphism and phase transitions. Researchers found three polymorphs of this compound, each with distinct hydrogen-bonded chains and torsion angles. The study of these forms provides insights into the solid-state structure-property relationships, potentially applicable to 3-amino-2-chloroisonicotinic acid (Long et al., 2015).

2. Biotransformation in Pesticide and Medicine Synthesis

A strain of Rhodococcus erythropolis was found to convert 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, an important precursor in pesticides and medicines. This biotransformation process is essential for producing 2-chloronicotinic acid, which might be related to the applications of 3-amino-2-chloroisonicotinic acid in similar contexts (Jin et al., 2011).

3. Electrocatalytic Synthesis

The electrosynthesis of aminonicotinic acids, involving the electrochemical reduction of related halides in the presence of CO2, was investigated. This process could have implications for the synthesis methods involving 3-amino-2-chloroisonicotinic acid (Gennaro et al., 2004).

4. Microwave-Assisted Synthesis

The microwave-assisted synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid demonstrates a rapid and efficient method for producing these compounds. This technology could be applicable to the synthesis of 3-amino-2-chloroisonicotinic acid (Quevedo et al., 2009).

5. Antiinflammatory Properties of Derivatives

Research on isonicotinic and cinchoninic acid derivatives, including 2-chloroisonicotinic acid, suggests these compounds have anti-inflammatory properties. This insight could be relevant for developing pharmaceutical applications involving 3-amino-2-chloroisonicotinic acid (Pavlova et al., 2002).

6. Synthesis from Cyanopyridine

The synthesis of 2-chloronicotinic acid from 3-cyanopyridine involves oxidation, chlorination, and hydrolysis, indicating a potential pathway for synthesizing related compounds like 3-amino-2-chloroisonicotinic acid (Xiao-lei, 2010).

Safety And Hazards

3-Amino-2-chloroisonicotinic acid is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation. It is recommended to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-2-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZSHUDRIPCTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614288
Record name 3-Amino-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-chloroisonicotinic acid

CAS RN

58483-94-6
Record name 3-Amino-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Bavetsias, RM Lanigan, GF Ruda… - Journal of medicinal …, 2016 - ACS Publications
… To a stirred solution of 3-amino-2-chloroisonicotinic acid (0.750 g, 4.35 mmol) in thionyl chloride (10 mL) was added 2 drops of DMF and the reaction heated at reflux under nitrogen for …
Number of citations: 95 pubs.acs.org
M Wright - 2018 - ora.ox.ac.uk
Lysine Demethylases (KDMs) represent an interesting drug target as they have been implicated in many diseases including several cancers. Reported inhibitors of KDM5 are commonly …
Number of citations: 4 ora.ox.ac.uk
LH Pettus, KL Andrews, SK Booker… - Journal of Medicinal …, 2016 - ACS Publications
The high expression of proviral insertion site of Moloney murine leukemia virus kinases (Pim-1, -2, and -3) in cancers, particularly the hematopoietic malignancies, is believed to play a …
Number of citations: 34 pubs.acs.org

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